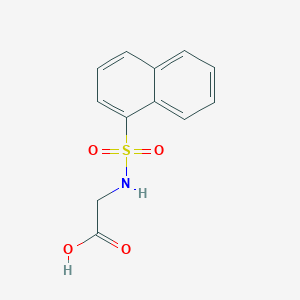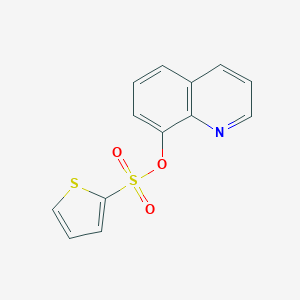
((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID is a chemical compound that belongs to the class of N-aryl glycines. It is characterized by the presence of a naphthyl group attached to the sulfonyl moiety, which is further connected to the glycine molecule. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry and photopolymerization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID typically involves the reaction of 1-naphthylsulfonyl chloride with glycine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include water or organic solvents like dichloromethane.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Raw Materials: 1-naphthylsulfonyl chloride and glycine.
Catalysts: Bases like sodium hydroxide or potassium carbonate.
Purification: Techniques such as recrystallization or chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions
((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted glycine derivatives.
Aplicaciones Científicas De Investigación
((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its structural properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID involves its ability to act as a photoinitiator. Upon exposure to light, it generates reactive species that can initiate polymerization reactions. The molecular targets include:
Photoinitiation: The naphthyl group absorbs light and undergoes a photochemical reaction to produce radicals.
Polymerization: The generated radicals initiate the polymerization of monomers, leading to the formation of polymers.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-Pyrenyl)glycine: Another N-aryl glycine with a pyrenyl group instead of a naphthyl group.
N-Phenylglycine: A simpler N-aryl glycine with a phenyl group.
Uniqueness
((1-NAPHTHYLSULFONYL)AMINO)ACETIC ACID is unique due to its naphthyl group, which provides distinct photochemical properties. This makes it particularly effective as a photoinitiator in polymerization reactions, offering advantages over other similar compounds in terms of efficiency and versatility .
Propiedades
Fórmula molecular |
C12H11NO4S |
|---|---|
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
2-(naphthalen-1-ylsulfonylamino)acetic acid |
InChI |
InChI=1S/C12H11NO4S/c14-12(15)8-13-18(16,17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,14,15) |
Clave InChI |
XRQQHZFWAKIKQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)
![N-[3-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-4-HYDROXYPHENYL]-5-TERT-BUTYL-2,3-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B280759.png)

![N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B280762.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
![4-FLUORO-N~1~-[4-HYDROXY-3-(PHENYLSULFANYL)-1-NAPHTHYL]-1-BENZENESULFONAMIDE](/img/structure/B280769.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
![N-[3-(benzylsulfanyl)-4-hydroxy-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280771.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B280777.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)
![4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
